molecular formula C18H19N5OS B4540996 N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide

N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide

Cat. No. B4540996
M. Wt: 353.4 g/mol
InChI Key: CSSIZMZSOQMPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals known for their complex synthesis processes and multifaceted chemical properties. Such compounds are often explored for their potential applications in materials science, pharmacology, and chemical synthesis. The structural elements suggest a molecule with possible pharmacological activities, given its inclusion of a pyridinyl group and a triazole moiety, both of which are common in drugs with diverse biological activities.

Synthesis Analysis

Synthesis of compounds similar to "N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide" often involves multi-step reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through reactions such as halogenation, nucleophilic substitution, and condensation reactions. For example, the synthesis of triazole derivatives can be achieved through the cyclization of thiosemicarbazides under acidic conditions (Reddy et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a 1,2,4-triazole ring, a pyridine ring, and a propanamide linkage, suggesting a complex three-dimensional architecture that can influence its physical and chemical properties. X-ray crystallography is a common method used to elucidate the crystal structure, showcasing intermolecular interactions such as hydrogen bonding and π-π stacking, which can significantly affect the compound's stability and reactivity (Wang et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving such compounds often explore the reactivity of the triazole and pyridine moieties. These sites can undergo various chemical transformations, including nucleophilic substitution, oxidation, and coordination with metal ions, leading to a wide range of derivatives with potentially altered chemical and biological properties. The reactivity can be exploited in the synthesis of complex molecules or coordination compounds (Zhu et al., 2000).

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized derivatives of 1,2,4-triazoles, including compounds related to N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide, exploring their antimicrobial activities. These compounds have shown varying degrees of effectiveness against bacterial and fungal strains, indicating their potential as bases for developing new antimicrobial agents. For instance, some derivatives have demonstrated good to moderate antimicrobial activities, providing a foundation for further chemical modifications to enhance efficacy (Bayrak et al., 2009).

Anticancer Potential

Another significant area of application is in the development of anticancer agents. Compounds with structural similarities to N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. For example, certain novel sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties have shown notable cytotoxicity, especially against breast cancer cells, indicating their potential as leads for novel anticancer drug development (Murugavel et al., 2019).

properties

IUPAC Name

N-(2-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-7-4-5-9-15(12)20-17(24)13(2)25-18-22-21-16(23(18)3)14-8-6-10-19-11-14/h4-11,13H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSIZMZSOQMPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NN=C(N2C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide
Reactant of Route 5
Reactant of Route 5
N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.